molecular formula C21H24N2O3 B2705075 N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide CAS No. 2418644-46-7

N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide

Katalognummer B2705075
CAS-Nummer: 2418644-46-7
Molekulargewicht: 352.434
InChI-Schlüssel: KGNDOYIKLISTNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide, also known as CBMZ, is a chemical compound that has gained considerable attention in the field of medicinal chemistry. It belongs to the class of aziridines, which are three-membered heterocyclic compounds containing a nitrogen atom and two carbon atoms. CBMZ is a potent inhibitor of the protein kinase CHK1, which is involved in the DNA damage response pathway.

Wirkmechanismus

N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide binds to the ATP-binding pocket of CHK1 and inhibits its activity. This leads to the accumulation of DNA damage and the activation of the cell cycle checkpoint. The activation of the checkpoint leads to cell cycle arrest, allowing time for the damaged DNA to be repaired. However, in cancer cells, which have defects in the DNA damage response pathway, the accumulation of DNA damage leads to cell death.
Biochemical and Physiological Effects:
N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit tumor growth in animal models. However, it has not been tested in clinical trials yet. N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide is its selectivity for CHK1. This makes it a useful tool for studying the DNA damage response pathway. However, its potency and selectivity also make it difficult to synthesize and handle. Another limitation is the lack of clinical data on its safety and efficacy.

Zukünftige Richtungen

There are several potential future directions for N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide research. One direction is the development of more potent and selective CHK1 inhibitors. Another direction is the investigation of combination therapies, where N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide is used in combination with other anticancer agents. Additionally, the role of CHK1 in other cellular processes, such as DNA replication and cell division, could be further explored. Finally, the potential use of N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide in other diseases, such as neurodegenerative diseases, could be investigated.

Synthesemethoden

The synthesis of N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 4-(bromomethyl)phenol to obtain 2-phenoxyacetophenone. This is then reacted with cyclobutanamine to obtain the intermediate product, which is further reacted with sodium hydride and epichlorohydrin to obtain N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide.

Wissenschaftliche Forschungsanwendungen

N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide has been extensively studied for its potential use as an anticancer agent. It has been shown to selectively inhibit the CHK1 protein kinase, which is involved in the DNA damage response pathway. This pathway is crucial for the repair of damaged DNA and the prevention of cancer. Inhibition of CHK1 leads to the accumulation of DNA damage and cell death, making it a promising target for cancer therapy.

Eigenschaften

IUPAC Name

N-[2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-21(15-25-18-9-2-1-3-10-18)22-19-11-4-5-12-20(19)26-14-17-13-23(17)16-7-6-8-16/h1-5,9-12,16-17H,6-8,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNDOYIKLISTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC=CC=C3NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.